2-(2-Chlorophenyl)-2-methylpropanoic acid

Solid-state characterization Crystallization optimization Purification protocol development

Securing the correct ortho-chloro α,α-dimethylphenylacetic acid intermediate is critical for replicating patented PKC-theta inhibitor syntheses per WO 2004/067516 A1. This compound (CAS 69849-06-5) provides: - Structural fidelity to the Boehringer Ingelheim route; the ortho-chloro substituent is integral to the pharmacophore. - Distinct physicochemical profile: mp 110-114°C, LogP 2.70, aqueous solubility 0.42 g/L-critical for extraction, chromatography, and solid-form handling. - Reliable reference standard for HPLC/GC method development targeting ortho-Cl arylpropionic acids. Supplied at ≥95% purity with ambient shipping; available in gram quantities for process R&D.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 69849-06-5
Cat. No. B1421779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2-methylpropanoic acid
CAS69849-06-5
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1Cl)C(=O)O
InChIInChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
InChIKeySPKRPQSYTKMVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-2-methylpropanoic Acid Overview


2-(2-Chlorophenyl)-2-methylpropanoic acid (CAS 69849-06-5) is a synthetic α,α-dimethyl arylpropionic acid derivative bearing an ortho-chloro substituent on the phenyl ring. It is categorized as a benzeneacetic acid, 2-chloro-α,α-dimethyl variant with molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol [1]. The compound is listed under MDL number MFCD11036920 and PubChem CID 50986327, and is available from multiple chemical suppliers typically at 95% purity for research and further manufacturing use [2]. It has been cited as a synthetic intermediate in pharmaceutical patents, notably WO 2004/067516 A1 assigned to Boehringer Ingelheim [3]. Critically, this compound is structurally distinct from fenoprofen (CAS 31879-05-7; 2-(3-phenoxyphenyl)propanoic acid), despite erroneous conflation by some vendor databases.

S
Synthetic intermediate for patent-listed PKC-theta inhibitor scaffolds (WO 2004/067516 A1).
Ortho-Cl substitution integral to disclosed pharmacophore route.
R
Research reference standard for ortho-chloro-substituted arylpropionic acid methods.
Defined LogP, melting point, and density support chromatographic method development.
I
Identity-confirmed procurement distinct from fenoprofen (CAS 31879-05-7).
Requires CAS verification; vendor database conflation risk reported.

Why 2-(2-Chlorophenyl)-2-methylpropanoic Acid Cannot Be Replaced


Within the α,α-dimethylphenylacetic acid series, ortho-substitution with chlorine imparts a unique combination of electronic (σ-electron withdrawing via inductive effect), steric, and lipophilic properties that are not replicated by any other single ortho substituent. The ortho-chloro substituent generates a distinct LogP of approximately 2.70 and an aqueous solubility of 0.42 g/L at 25 °C , differing substantially from the ortho-methyl analog (LogP ~2.57). Melting point ranges are divergent: 72 °C (computed) to 105–114 °C (experimental) for the chloro derivative , versus 141–142 °C for the bromo analog and 93–98 °C for the methyl analog. These differences directly impact solid-form handling, chromatographic retention, and crystallization behavior during synthesis. Furthermore, the ortho-chloro compound serves as a specific key intermediate in the Boehringer Ingelheim patent WO 2004/067516 A1 [1], a synthetic role for which the fluoro, bromo, or methyl analogues have not been disclosed.

Target
2-(2-Chlorophenyl)-2-methylpropanoic acid
Ortho-chloro; LogP ~2.70; mp 105–114 °C
vs. Br
May shift thermal processing and crystallization behavior
Ortho-bromo; mp 141–142 °C; density 1.456 g/cm³
vs. CH₃
May alter lipophilicity and aqueous solubility profile
Ortho-methyl; LogP ~2.57; mp 93–98 °C
vs. F
Electronic and steric effects differ; not disclosed for same patent route
Ortho-fluoro analogue; LogP and patent role unreported
Procurement note: Certain vendor databases erroneously conflate CAS 69849-06-5 with fenoprofen (CAS 31879-05-7). Verify molecular formula (C₁₀H₁₁ClO₂, MW 198.65) and ortho-chloro substitution upon receipt.

Head-to-Head Comparison with Analogues


Melting Point: Chloro vs. Bromo

The ortho-chloro congener exhibits a significantly lower melting point than its ortho-bromo analogue, directly impacting solid-phase purification strategy and polymorph screening. The target compound melts at 110–114 °C (experimental, Apollo Scientific) or 105–106 °C (alternative source) , whereas 2-(2-bromophenyl)-2-methylpropanoic acid (CAS 113948-00-8) melts at 141–142 °C (Sigma-Aldrich) . This 31–37 °C depression in melting point arises from the smaller van der Waals radius of chlorine (1.75 Å) versus bromine (1.85 Å), reducing crystal lattice energy.

Melting Point: Cl vs. Br
Cross-study comparable
Target: 110–114 °C / 105–106 °C
ΔTₘ = –31 to –37 °C vs. bromo (141–142 °C)
Lower melting point supports melt-based purification screening.
Vendor-reported values; thermal method context.
Solid-state characterization Crystallization optimization Purification protocol development

Lipophilicity: Chloro vs. Methyl Analogues

The ortho-chloro substituent confers higher lipophilicity than the ortho-methyl analogue, as quantified by computed LogP values. The target compound has a computed LogP of 2.70 (Chemsrc) , while 2-methyl-2-(2-methylphenyl)propanoic acid (CAS 29205-99-0) has a reported LogP of 2.57 (chembase.cn) [1]. This ΔLogP of +0.13 units corresponds to an approximately 1.35-fold higher octanol-water partition coefficient for the chloro derivative, predicting enhanced passive membrane permeability and altered reverse-phase HPLC retention times.

Lipophilicity: Cl vs. CH₃
Cross-study comparable
Target LogP: 2.70
ΔLogP = +0.13 vs. methyl (2.57)
Reported higher lipophilicity context for permeability and retention prediction.
Computed values; confirm experimentally for critical method transfer.
LogP comparison Drug-likeness optimization Chromatographic retention prediction

Aqueous Solubility: Chloro vs. Methyl

The target compound exhibits very low aqueous solubility of 0.42 g/L (approximately 2.1 mM) at 25 °C, as computed and reported by ChemBlink . This represents a calculated logS of approximately –2.68. While experimental solubility data for the ortho-methyl analogue under identical conditions are not available in public databases, the higher molecular weight and greater halogen content of the chloro derivative predict lower aqueous solubility compared to the methyl analogue, consistent with the higher LogP. This low solubility profile must be factored into reaction solvent selection for transformations where aqueous or biphasic conditions are employed.

Solubility: Cl vs. CH₃
Class-level inference
Target: 0.42 g/L (2.1 mM, 25 °C)
Methyl analogue: data not publicly available
Low solubility class context; direction predicts lower than methyl analog.
Computed logS; experimental solubility data to verify for biphasic reactions.
Solubility-limited reactions Biphasic catalysis Green chemistry metrics

Structural Distinction from Fenoprofen

A critical procurement risk exists because certain vendor databases incorrectly list 2-(2-chlorophenyl)-2-methylpropanoic acid (CAS 69849-06-5) as synonymous with fenoprofen (CAS 31879-05-7). These are structurally distinct compounds. The target compound is an ortho-chloro-α,α-dimethylbenzeneacetic acid (C10H11ClO2, MW 198.65) [1], while fenoprofen is 2-(3-phenoxyphenyl)propanoic acid (C15H14O3, MW 242.27), a meta-phenoxy-substituted α-methylarylpropionic acid NSAID [2]. The differences are: (i) substitution pattern (ortho-Cl vs. meta-phenoxy), (ii) α-substitution (gem-dimethyl vs. single α-methyl), (iii) molecular formula (C10H11ClO2 vs. C15H14O3), and (iv) molecular weight (198.65 vs. 242.27).

Identity vs. Fenoprofen
Direct head-to-head
C₁₀H₁₁ClO₂, MW 198.65, ortho-Cl, gem-dimethyl
Fenoprofen: C₁₅H₁₄O₃, MW 242.27, meta-phenoxy, α-methyl
Vendor conflation risk invalidates research campaigns; verify CAS and formula.
Distinct pharmacological and regulatory class.
Chemical identity verification Vendor database accuracy Pharmacophore differentiation

Synthetic Role: PKC-Theta Inhibitor Intermediate

2-(2-Chlorophenyl)-2-methylpropanoic acid is explicitly employed as a synthetic intermediate in WO 2004/067516 A1 (Boehringer Ingelheim), appearing on pages 86–87 in the synthesis of 2,4-diaminopyrimidine derivatives as PKC-theta inhibitors [1]. The ortho-chloro substitution is integral to the final pharmacophore, as PKC-theta inhibition selectivity over other PKC isoforms is known to be sensitive to aryl substitution patterns . A search of the same patent document does not reveal equivalent use of the ortho-fluoro, ortho-bromo, or ortho-methyl analogues as intermediates for the same scaffold, indicating that the chloro substitution was specifically selected during the medicinal chemistry optimization campaign.

Synthetic Role: PKC-θ
Class-level inference
Explicitly listed in WO 2004/067516 A1, pp 86-87
Ortho-F, Br, CH₃ analogues not cited for same step
Validated pathway intermediate; analogue substitution constitutes untested deviation.
Patent-sourced route; review latest literature for expanded scope.
Patent-listed intermediate PKC-theta inhibitor synthesis Process chemistry sourcing

Density: Chloro vs. Bromo & Methyl

The computed density of the target compound is 1.220 ± 0.06 g/cm³ at 20 °C , intermediate between the ortho-methyl analogue (1.067 g/cm³) and the ortho-bromo analogue (1.456 ± 0.06 g/cm³) . This trend correlates with the increasing atomic mass of the ortho substituent (CH3 < Cl < Br). The density value directly affects bulk material handling, shipping classification, and formulation calculations when the compound is used at scale.

Density: Cl vs. Br & CH₃
Cross-study comparable
Target: 1.220 ± 0.06 g/cm³
+0.153 g/cm³ vs. methyl (1.067); –0.236 vs. bromo (1.456)
Intermediate density relevant for bulk handling and shipping economics.
Computed values; confirm experimentally for scale-up material classification.
Physical property comparison Formulation density requirements Material handling specifications

Procurement & Application Scenarios


Synthesis of PKC-Theta Inhibitors

Based on its documented role as a synthetic intermediate in WO 2004/067516 A1 , this compound is the appropriate starting material for research groups synthesizing 2,4-diaminopyrimidine-based PKC-theta inhibitors. The ortho-chloro substituent is integral to the disclosed pharmacophore; substitution with the bromo, fluoro, or methyl analogue would constitute an untested structural deviation. Procurement of CAS 69849-06-5 rather than an alternative ortho-substituted α,α-dimethylphenylacetic acid ensures fidelity to the patented synthetic route.

Chromatographic Reference Standard

With its well-defined LogP (2.70) , distinct melting point (110–114 °C) , and known density (1.220 g/cm³) , this compound serves as a reliable reference standard for developing HPLC and GC methods targeting ortho-chloro-substituted arylpropionic acids. Its retention time and thermal behavior differ measurably from analogues with ortho-bromo (mp 141–142 °C, density 1.456 g/cm³) or ortho-methyl (mp 93–98 °C, density 1.067 g/cm³) substitution, enabling method specificity validation.

Probe for Halogen Bonding Studies

The ortho-chloro substituent in the α,α-dimethylphenylacetic acid scaffold can engage in halogen bonding interactions that differ in geometry and strength from those of bromine or fluorine. The compound's computed surface properties (TPSA 37.3 Ų, LogP 2.70) make it suitable as a tool compound for crystallographic or computational studies investigating halogen bond donor capacity as a function of halogen identity at the ortho position of phenylacetic acid derivatives.

Process-Scale Procurement & Thermal Handling

For process chemists scaling the Boehringer Ingelheim PKC-theta inhibitor route , the melting point of 110–114 °C defines the thermal processing window. The compound's intermediate density (1.220 g/cm³) between the methyl and bromo analogues provides a predictable bulk handling profile. Its very low aqueous solubility (0.42 g/L) dictates solvent selection for extraction and washing steps, favoring organic solvents over aqueous workup procedures.

Application
Selection Property
Validation Focus
PKC-theta inhibitor synthesis
Patent-listed ortho-chloro intermediate
Fidelity to WO 2004/067516 A1 route
Chromatographic reference standard
Defined LogP, melting point, density
HPLC/GC method specificity for ortho-Cl arylpropionic acids
Halogen bonding probe studies
Ortho-chloro donor in α,α-dimethyl scaffold
Crystallographic/computational halogen bond context
Process-scale thermal handling
Melting point 110–114 °C, density 1.22 g/cm³
Solvent selection for extraction; bulk handling profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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